

Lacidipine-13C4: A Technical Guide to its Chemical Properties and Applications

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Compound of Interest		
Compound Name:	Lacidipine-13C4	
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For Researchers, Scientists, and Drug Development Professionals

Introduction: Lacidipine is a highly lipophilic, second-generation dihydropyridine calcium antagonist known for its potent and sustained antihypertensive effects.[1][2][3] It functions as a specific and powerful L-type calcium channel blocker with a predominant selectivity for calcium channels in vascular smooth muscle.[4][5] This action leads to the dilation of peripheral and coronary arteries, thereby reducing peripheral vascular resistance and lowering blood pressure.[2][6] Lacidipine-13C4 is a stable, isotopically labeled version of Lacidipine, incorporating four Carbon-13 atoms.[7] This labeling makes it an invaluable tool in research and development, particularly as an internal standard for quantitative analysis in pharmacokinetic studies and metabolic flux analysis.[8][9] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for Lacidipine, which are directly applicable to its 13C4 analog.

Core Chemical and Physical Properties

Lacidipine-13C4 shares its fundamental chemical structure with Lacidipine, with the key difference being a slightly higher molecular weight due to the inclusion of four 13C isotopes. The core properties, primarily based on the parent compound, are summarized below.



Property	Value	Reference
Molecular Formula	C22 ¹³ C4H33NO6	[1][10]
Molecular Weight	~459.5 g/mol (Calculated)	[1][10]
Parent Compound CAS No.	103890-78-4	[10]
Appearance	Solid	[10]
Purity	≥98%	[10]
UV/Vis. (λmax)	240, 284, 368 nm	[10]
Storage Temperature	-20°C	[10]
Stability	≥ 4 years (at -20°C)	[10]

Solubility Profile

Lacidipine is characterized by its high lipophilicity and poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II drug.[11] Its solubility is significantly higher in organic solvents.

Solvent	Solubility	Reference
Dimethylformamide (DMF)	~25 mg/mL	[10]
Dimethyl Sulfoxide (DMSO)	~20 mg/mL	[10]
Ethanol	~5 mg/mL	[10]
Water	0.0016 mg/mL	[12]
0.1 M HCl	0.0021 mg/mL	[12]
1:3 DMF:PBS (pH 7.2)	~0.25 mg/mL	[10]

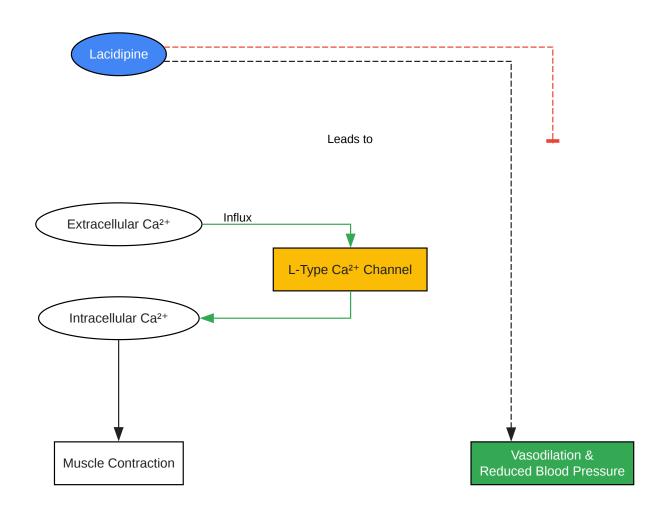
Mechanism of Action and Signaling Pathway

Lacidipine's primary therapeutic effect stems from its ability to block voltage-dependent L-type calcium channels in vascular smooth muscle.[1][6] This inhibition prevents the transmembrane



influx of calcium ions (Ca²⁺), which are essential for muscle cell contraction.[2][5] The resulting relaxation of vascular smooth muscle leads to vasodilation and a decrease in blood pressure. [5] Due to its high lipophilicity, Lacidipine accumulates in the cell membrane, allowing for a slow, sustained release and a long duration of action without causing reflex tachycardia.[1][6] [13]

Beyond calcium channel blockade, Lacidipine exhibits significant antioxidant properties, which may contribute to beneficial anti-atherosclerotic effects.[1] It has been shown to suppress the formation of reactive oxygen species (ROS) and subsequent inflammatory processes, potentially reducing the formation of atherosclerotic lesions.[1]



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Caption: Mechanism of action of Lacidipine in vascular smooth muscle cells.



Pharmacokinetic Properties

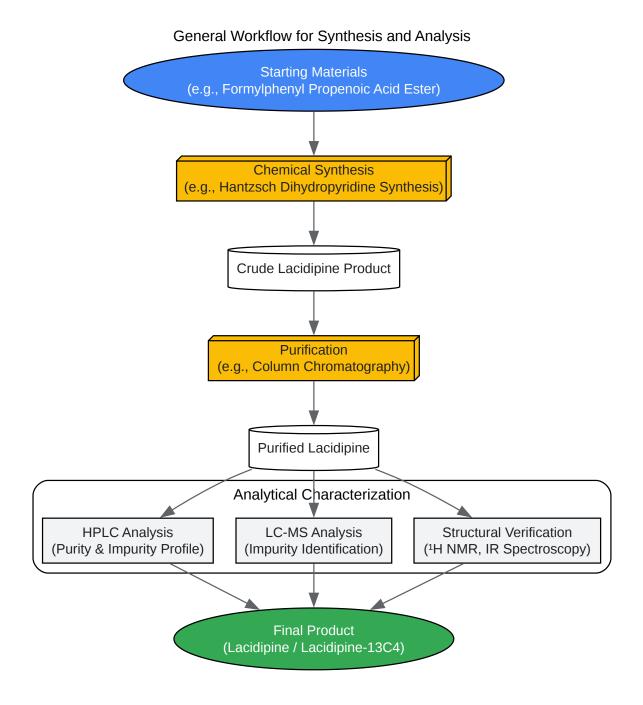
Lacidipine is rapidly absorbed after oral administration, but it undergoes extensive first-pass metabolism in the liver, primarily by the CYP3A4 isoenzyme, resulting in low absolute bioavailability.[5][13]

Parameter	Value	Reference
Bioavailability	~10% (Range: 3-59%)	[5][13]
Time to Peak Plasma (Tmax)	30 - 150 minutes	[5]
Plasma Protein Binding	>95% (Albumin and α-1 glycoprotein)	[5]
Metabolism	Hepatic (CYP3A4)	[5][13]
Elimination Half-Life	13 - 19 hours	[5]
Excretion	~70% via feces (as metabolites)	[5]

Experimental Protocols Synthesis and Analytical Characterization Workflow

The synthesis of Lacidipine and its related substances, followed by rigorous characterization, is crucial for quality control. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for identifying and quantifying impurities.[14][15]





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Caption: Workflow for the synthesis, purification, and analysis of Lacidipine.

Methodology:



- Synthesis: Lacidipine and its analogs can be synthesized via multi-step chemical reactions, such as the Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-ketoester, and an enamine.[14]
- Purification: The crude product is purified using techniques like column chromatography to remove unreacted starting materials and side products.
- Characterization:
 - HPLC: A reverse-phase HPLC method is used to determine the purity of the final compound and to detect any related substances.[15]
 - LC-MS: LC-MS/MS is employed to identify the molecular weights of the parent drug and any detected impurities, aiding in their structural elucidation.[14]
 - Spectroscopy: ¹H NMR and FT-IR spectroscopy are used to confirm the chemical structure of the synthesized molecule.[14]

In Vitro Saturation Solubility Protocol

This protocol determines the equilibrium solubility of a compound in a given solvent system.

Methodology:

- Preparation: Add an excess amount of Lacidipine powder to a known volume of the desired solvent (e.g., distilled water, 0.1 M HCl) in a sealed vial.[12]
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) in a shaker bath for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: Centrifuge the samples to pellet the excess, undissolved solid.
- Quantification: Carefully withdraw a supernatant aliquot, filter it (e.g., through a 0.45 μm filter), and dilute it appropriately. Analyze the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[12]

In Vivo Antihypertensive Efficacy Study (Animal Model)



This protocol outlines a general method for assessing the blood pressure-lowering effects of Lacidipine in a hypertensive animal model.

Methodology:

- Animal Model: Utilize a suitable hypertensive animal model, such as stroke-prone spontaneously hypertensive rats (SHRSP) or Dahl salt-sensitive rats.[3]
- Acclimatization: Allow the animals to acclimate to the laboratory conditions and handling procedures.
- Baseline Measurement: Measure baseline systolic blood pressure and heart rate using a non-invasive method (e.g., tail-cuff plethysmography).
- Drug Administration: Administer Lacidipine (or Lacidipine-13C4 for pharmacokinetic analysis) orally (p.o.) once daily at various dose levels (e.g., 0.3, 1.0, 3.0 mg/kg). A vehicle control group should be included.[3]
- Monitoring: Monitor blood pressure and heart rate at regular intervals post-dosing over the study duration (e.g., several weeks).
- Data Analysis: Analyze the changes in blood pressure from baseline and compare the results between the treated and control groups to determine the antihypertensive efficacy.[3]

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